molecular formula C10H15N5 B11737696 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856049-20-1

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11737696
CAS No.: 1856049-20-1
M. Wt: 205.26 g/mol
InChI Key: OVJAJTCJHZLZNQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two methyl groups at the 1- and 4-positions of the primary pyrazole ring and a secondary 1-methylpyrazole moiety attached via a methylene bridge to the amine at position 3. Its molecular formula is C₁₀H₁₄N₆ (molecular weight: 218.26 g/mol).

Properties

CAS No.

1856049-20-1

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-6-12-15(3)10(8)11-7-9-4-5-14(2)13-9/h4-6,11H,7H2,1-3H3

InChI Key

OVJAJTCJHZLZNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Position and Bioactivity: emphasizes that substituents at the 3-position of the pyrazole core significantly influence inhibitory properties.
  • Hydrogen Bonding : Compounds with free NH groups (e.g., N-(1,3-dimethylpyrazol-5-yl)acetamide) exhibit stronger hydrogen-bonding capacity, whereas N-methylation (as in N-methylacetamide derivatives) diminishes this property .
  • Synthetic Complexity : The bis-pyrazole structure of the target compound likely requires multi-step synthesis, similar to the methodologies in (e.g., acetylation, methylation, hydrolysis). However, introducing a secondary pyrazole moiety may necessitate specialized coupling reagents .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (218.26 g/mol) compared to simpler analogs (e.g., 174.20 g/mol for 1-[(pyridin-3-yl)methyl]-1H-pyrazol-5-amine) suggests reduced aqueous solubility, a common challenge in drug development .
  • Crystallography and Structural Validation : Tools like SHELX and ORTEP () are critical for resolving such structures, particularly for confirming substituent positions and anisotropic displacement parameters .

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